N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure It consists of a piperidine ring substituted with a carboxamide group, a 4-methylphenyl group, and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution Reactions: The 4-methylphenyl and 3-methylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride or acids like hydrochloric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylphenyl)ethyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide
- N-[1-(3-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
- N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Uniqueness
N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-17-7-9-21(10-8-17)19(3)24-23(26)22-11-13-25(14-12-22)16-20-6-4-5-18(2)15-20/h4-10,15,19,22H,11-14,16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZSMJDQLUWFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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